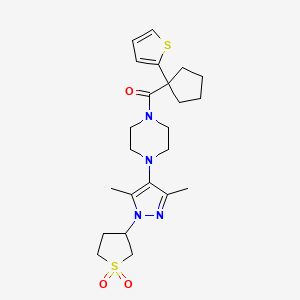
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C23H32N4O3S2 and its molecular weight is 476.65. The purity is usually 95%.
BenchChem offers high-quality (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Research on compounds structurally related to (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone often focuses on their molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. For instance, studies utilizing the AM1 molecular orbital method have identified various conformations of related antagonists that suggest their steric binding interactions with receptors might be similar to those of cannabinoid agonists, indicating a potential for diverse therapeutic applications beyond pain management and into areas like neurodegenerative diseases or cancer by modulating receptor activity [Shim et al., 2002].
Synthesis and Structural Analysis
The development and structural analysis of related pyrazole derivatives, including the synthesis of novel compounds and their characterization through various spectroscopic methods, provide insights into the potential pharmacological applications of these molecules. Novel synthetic routes have enabled the creation of derivatives with enhanced biological activities, suggesting a wide range of applications in drug discovery and development, particularly as antimicrobial, antifungal, and anticancer agents [Hote & Lokhande, 2014; Sanjeeva et al., 2022].
Antimicrobial and Anticancer Activities
Specific pyrazole and isoxazole derivatives, structurally similar to the compound of interest, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have highlighted the potential of these compounds in treating various bacterial and fungal infections, as well as their efficacy in inhibiting cancer cell growth, offering promising avenues for the development of new therapeutic agents [Hafez et al., 2016; Inceler et al., 2013].
Enzyme Inhibitory Activities
Compounds with structural similarities to (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone have been studied for their enzyme inhibitory activities, including inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These activities suggest potential therapeutic applications in treating diseases associated with enzyme dysfunction, such as Alzheimer's disease or certain cancers [Cetin et al., 2021].
properties
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S2/c1-17-21(18(2)27(24-17)19-7-15-32(29,30)16-19)25-10-12-26(13-11-25)22(28)23(8-3-4-9-23)20-6-5-14-31-20/h5-6,14,19H,3-4,7-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOOJEDZPZOVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2985266.png)

![(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2985270.png)
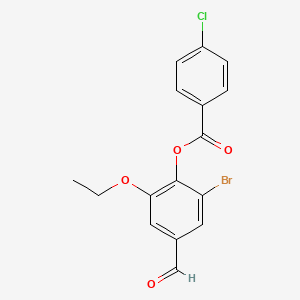
![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)
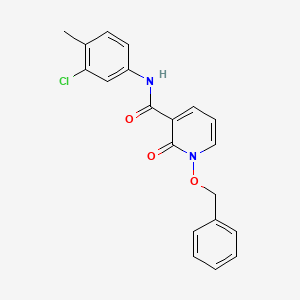

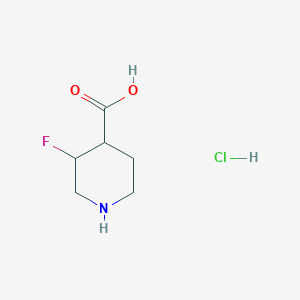
![(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2985277.png)
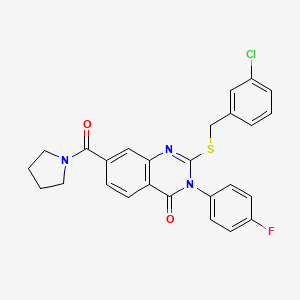
![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2985280.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2985282.png)
![8-(4-Ethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2985285.png)